molecular formula C20H21F3N2O3S B2948221 4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034467-56-4

4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No. B2948221
CAS RN: 2034467-56-4
M. Wt: 426.45
InChI Key: LCALXRRPUIBRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is not yet fully understood. However, studies have shown that this compound may act by inhibiting specific enzymes or proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against specific targets, making it an ideal candidate for various assays. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide. One potential area of research is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves the reaction of piperidine with benzylsulfonyl chloride and 2-(trifluoromethyl)aniline in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.

Scientific Research Applications

4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-benzylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-8-4-5-9-18(17)24-19(26)25-12-10-16(11-13-25)29(27,28)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCALXRRPUIBRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

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